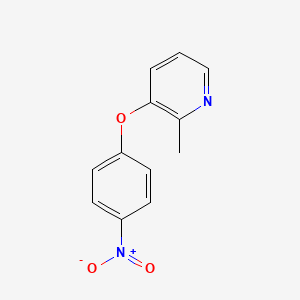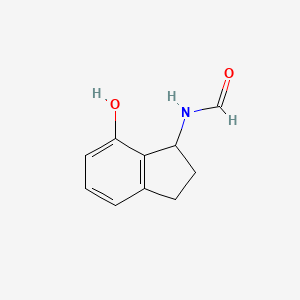
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thioamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Solvent extraction and recrystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with various functional groups.
科学研究应用
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation. Its unique structure allows it to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby reducing inflammation or inhibiting cancer cell proliferation.
相似化合物的比较
Similar Compounds
4-(4-chlorophenyl)-2-phenylthiazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(4-methoxyphenyl)-2-phenylthiazole: Lacks the chlorophenyl group, which may influence its interaction with biological targets.
2-(4-methoxyphenyl)-4-phenylthiazole: Different substitution pattern on the thiazole ring, leading to variations in chemical and biological properties.
Uniqueness
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
属性
CAS 编号 |
220526-77-2 |
|---|---|
分子式 |
C16H12ClNOS |
分子量 |
301.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNOS/c1-19-14-8-4-12(5-9-14)16-18-15(10-20-16)11-2-6-13(17)7-3-11/h2-10H,1H3 |
InChI 键 |
MRSAUBPYLAPSKZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
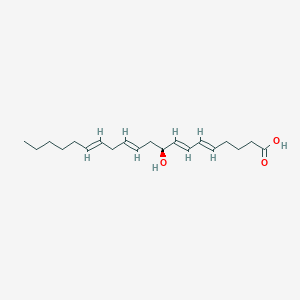


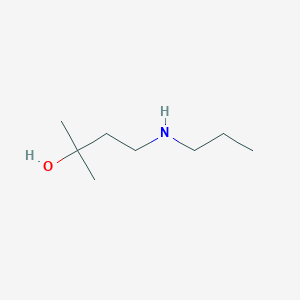
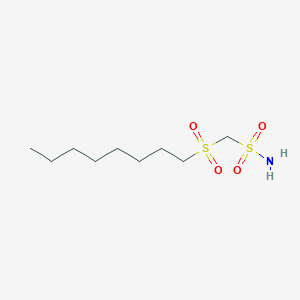
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
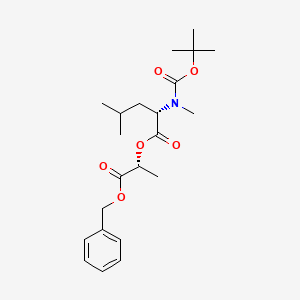
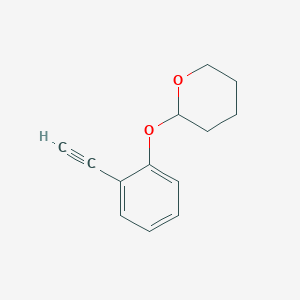

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
